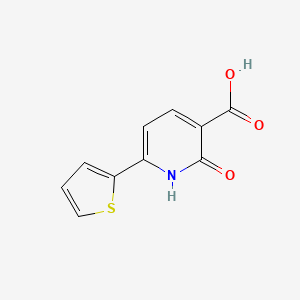

2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid

Description

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid (compound 15c) is a heterocyclic compound featuring a dihydropyridine core substituted with a thiophene ring at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₇NO₃S, with a molecular weight of 221.01 g/mol . The compound crystallizes as brown crystals with a melting point of 266–268°C, confirmed via IR spectroscopy (NH stretch at 3398 cm⁻¹ and C=O stretch at 1721 cm⁻¹) and mass spectrometry (m/z = 221 [M]⁺) . The ¹H-NMR spectrum reveals distinct signals for the pyridyl H-5 (δ 7.18 ppm) and thienyl protons (δ 7.30–7.99 ppm), confirming its structural integrity .

Synthesis involves refluxing precursor 8a-c in ethanol under acidic conditions, yielding 15c in 93% yield after recrystallization . This method is part of a broader strategy for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, emphasizing the role of substituents in modulating reactivity and properties .

Properties

IUPAC Name |

2-oxo-6-thiophen-2-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-6(10(13)14)3-4-7(11-9)8-2-1-5-15-8/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMPNEIECJTFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198184 | |

| Record name | 1,2-Dihydro-2-oxo-6-(2-thienyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56304-45-1 | |

| Record name | 1,2-Dihydro-2-oxo-6-(2-thienyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56304-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-6-(2-thienyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Solvent | Ethanol |

| Catalyst | Ceric ammonium nitrate (CAN) |

| Temperature | Reflux (78°C) |

| Reaction Time | 2 hours |

| Yield | 72–89% |

CAN acts as a Lewis acid to facilitate imine formation and subsequent cyclization. The reaction proceeds via Knoevenagel condensation between 2-acetylthiophene and 4-pyridinecarboxaldehyde, followed by cyclization with ethyl cyanoacetate.

Enaminone Cyclization Route

An alternative approach utilizes enaminones as intermediates. 3-Aroyl-2-(2-phenylhydrazono)propanals (10 mmol) are reacted with malononitrile (0.66 g, 10 mmol) in ethanol (10 mL) with piperidine (0.5 mL) under reflux for 1 hour. The resulting intermediate undergoes intramolecular cyclization in acetic acid to form the dihydropyridine core. Hydrazinolysis with hydrazine hydrate (80%, 5 mL) in ethanol at 60°C for 4 hours produces the carboxylic acid derivative.

Characterization Data:

-

¹H NMR (DMSO-d6): δ 7.18 (d, J = 7.4 Hz, pyridyl H-5), 7.30 (t, J = 4.5 Hz, thienyl H-4), 7.95 (d, J = 4.5 Hz, thienyl H-3), 8.39 (d, J = 7.4 Hz, pyridyl H-4).

This method offers regioselective control but requires stringent anhydrous conditions to prevent hydrolysis of the enaminone intermediate.

Heterocyclization Using Meldrum’s Acid Derivatives

A third route employs aminomethylidene derivatives of Meldrum’s acid (1, 10 mmol) and cyanothioacetamide (3, 10 mmol) in ethanol under basic conditions (KOH, 1.12 g, 20 mmol). The reaction mixture is stirred at room temperature for 6 hours, acidified with HCl (2M), and extracted with ethyl acetate. Evaporation yields a crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the target compound (65–75% yield).

Advantages and Limitations:

-

Advantage: High functional group tolerance.

-

Limitation: Lower yield compared to one-pot methods due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Key Limitation |

|---|---|---|---|---|

| One-Pot Condensation | 72–89 | >95 | Short reaction time | Requires CAN catalyst |

| Enaminone Cyclization | 68–75 | 90 | Regioselectivity | Multi-step synthesis |

| Meldrum’s Acid Route | 65–75 | 85 | Functional group compatibility | Chromatography needed |

The one-pot method is preferred for industrial scalability, while the enaminone route is suitable for analog synthesis requiring precise substituent positioning.

Chemical Reactions Analysis

Cyclization and Condensation Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. For example:

-

Pyridone Derivative Formation : Heating with dimethylformamide dimethylacetal (DMF-DMA) facilitates condensation, yielding pyridone derivatives. This reaction proceeds via enamine intermediate formation and subsequent cyclization .

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| Reflux in DMF-DMA | Dimethylformamide dimethylacetal | Pyridone derivatives (e.g., 19 in Scheme 6) |

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes hydrolysis under basic conditions:

-

Ester Hydrolysis : Treatment with aqueous KOH converts ester derivatives into the corresponding carboxylic acid .

-

Decarboxylation : Prolonged heating in acidic media (e.g., acetic acid) may lead to decarboxylation, forming simpler pyridone derivatives .

Key Data :

-

IR spectroscopy confirms the presence of carboxylic acid (C=O stretch at 1721 cm⁻¹) .

-

in DMSO-d₆ shows characteristic peaks at δ 7.18 (pyridyl H-5) and δ 8.39 (pyridyl H-4) .

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution due to its electron-rich nature:

-

Halogenation : Reacts with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogens at the thiophene’s α-positions .

Nucleophilic Substitution

The pyridone ring’s carbonyl group can act as a site for nucleophilic attack:

-

Amide Formation : Reacts with amines (e.g., aniline) in the presence of coupling agents to form amide derivatives .

| Reaction Type | Reagents | Products |

|---|---|---|

| Halogenation | NBS, NCS | 5-Bromo/chloro derivatives |

| Amidation | Aniline, DCC | Pyridone-3-carboxamides |

Oxidation

-

The dihydropyridine ring is oxidized to a fully aromatic pyridine system using agents like KMnO₄ or CrO₃ .

Reduction

-

Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group, yielding diol intermediates.

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Pyridine-N-oxide derivatives |

| Reduction | NaBH₄ | 2-Hydroxy-1,2-dihydropyridine analog |

Functional Group Interconversion

The carboxylic acid group is versatile:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters .

-

Conversion to Nitriles : Dehydration with PCl₅ or SOCl₂ converts the acid to 3-cyanopyridine derivatives .

| Reaction | Conditions | Product |

|---|---|---|

| Esterification | H₂SO₄, MeOH | Methyl ester |

| Nitrile Formation | PCl₅, reflux | 3-Cyanopyridine derivative |

Complexation and Chelation

The compound acts as a ligand in metal coordination chemistry:

-

Transition Metal Complexes : Binds to Cu(II) or Fe(III) via the pyridone oxygen and carboxylate group, forming stable complexes with potential catalytic applications .

Example :

Scientific Research Applications

Antitumor Activity

Recent studies have shown that derivatives of 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid exhibit notable antitumor properties. For instance, compounds synthesized from this structure demonstrated potent inhibitory activity against ovarian cancer cell lines, with growth inhibition percentages reaching as high as 88% at a concentration of 10 µM . This suggests potential therapeutic applications in cancer treatment.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives containing the thiophene moiety can modulate inflammatory responses, making them suitable candidates for the development of anti-inflammatory drugs . The synthesis of various thieno-pyridine derivatives has shown promising results in inhibiting pro-inflammatory cytokines.

Central Nervous System (CNS) Disorders

Compounds based on the 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine framework have been linked to the treatment of CNS disorders such as schizophrenia and depression. Studies have highlighted their ability to interact with neurotransmitter systems, suggesting a role in managing psychiatric conditions .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes such as Hantzsch cyclization or other heterocyclization methods. These synthetic routes allow for the introduction of various substituents that can enhance biological activity .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Hantzsch Cyclization | Dodecyl 3-oxobutanoate, Thiophene | 75 |

| [5+1] Heterocyclization | Carbon disulfide, Diamines | Varies |

| Reductive Lactamization | Sodium dithionite | 69 |

Anticancer Studies

In a study published by the National Cancer Institute, several derivatives of the compound were tested against a panel of human cancer cell lines. The most significant results were observed with IGROV1 cells, indicating a strong correlation between structural modifications and enhanced anticancer activity .

Neuropharmacological Research

A study focusing on the neuropharmacological effects of thieno-pyridine derivatives found that certain modifications to the 2-oxo framework improved binding affinity to serotonin receptors, which could translate into better efficacy in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The thiophene ring in 15c contributes to a higher molecular weight compared to 15b (furan) and 15a (phenyl). The electron-rich thiophene enhances stability, reflected in its higher melting point relative to 15a .

- Spectral Trends : All compounds exhibit NH and C=O IR stretches near 3400 cm⁻¹ and 1720 cm⁻¹, respectively, confirming the conserved dihydropyridine core. Mass spectra align with calculated molecular weights, validating synthetic routes .

Antimicrobial Activity

Biological Activity

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring fused with a thiophene ring, which contributes to its unique chemical properties and biological effects. Its molecular formula is , with a molecular weight of approximately 221.24 g/mol .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammatory pathways.

- Receptor Interaction : It potentially interacts with cellular receptors that modulate various biological responses.

- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, helping to mitigate oxidative damage in cells .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of dihydropyridine compounds can possess significant antimicrobial properties. For instance, related compounds demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .

- In particular, analogs similar to this compound have been reported to be equipotent to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

-

Cytotoxic Effects :

- Research involving related compounds has revealed cytotoxic effects against various human tumor cell lines. Some derivatives exhibited activity significantly greater than that of established chemotherapeutics like doxorubicin .

- For example, one study reported that certain analogs were 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Q & A

Q. What are the common synthetic routes for preparing 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid, and what are their key reaction parameters?

The compound is synthesized via a multicomponent reaction starting with Meldrum’s acid, triethyl orthoformate, and aniline to form an anilinomethylidene intermediate. This intermediate reacts with N-aryl cyanoacetamides under alkaline conditions (KOH) to yield the target compound . Key parameters include:

- Temperature : 80–100°C for optimal cyclization.

- Solvent : Ethanol or DMF for solubility and reactivity.

- Purification : Recrystallization from ethanol/water mixtures achieves >90% yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- 1H-NMR : Peaks at δ 7.18 (pyridyl H-5), 7.30 (thiophene H-4), and 8.39 (pyridyl H-4) confirm aromatic and heterocyclic protons .

- 13C-NMR : Signals at 169.35 ppm (carbonyl) and 142.58 ppm (tetrazole carbon, if present) validate functional groups .

- IR : Absorbance at 1721 cm⁻¹ (C=O stretch) and 3398 cm⁻¹ (N–H) .

Q. What are typical impurities in the synthesis, and how are they removed?

Common by-products include unreacted cyanoacetamides or incomplete cyclization intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization effectively isolates the target compound .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the dihydropyridine ring’s planarity and thiophene orientation can be validated. Data collection requires high-resolution crystals (≤1.0 Å) and twinning correction for accurate refinement .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Catalyst screening : Transition metals (e.g., Pd/C) may enhance cyclization efficiency.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate stability .

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect biological activity?

Introducing electron-withdrawing groups (e.g., Cl, NO₂) on the thiophene ring enhances antibacterial potency by improving target binding. For example, 4-(1H-tetrazol-1-yl)phenyl derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via hydrophobic interactions with bacterial enzymes .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to bacterial proteins (e.g., Klebsiella pneumoniae PDB ID: 7BYE). Key steps:

- Ligand preparation : Protonation state optimization at physiological pH.

- Binding site analysis : Grid definition around catalytic residues (e.g., Ser70 in β-lactamases).

- Validation : RMSD <2.0 Å after 100 ns MD simulations confirms stable interactions .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for this compound?

Discrepancies arise from:

- Assay conditions : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).

- Compound purity : Impurities ≥5% can skew IC₅₀ values .

- Structural analogs : Minor modifications (e.g., ester vs. carboxylic acid derivatives) alter bioavailability .

Q. How can conflicting crystallographic data (e.g., bond angles) be resolved?

- Data reprocessing : Reintegrate diffraction data with updated scaling algorithms (e.g., in SHELX).

- Hydrogen bonding analysis : Validate via Hirshfeld surface plots to identify non-covalent interactions influencing geometry .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.